diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound belonging to the thienopyridine class, characterized by a fused thiophene-pyridine core and functionalized with ester groups (diethyl) at positions 3 and 6, and a 4-methylbenzamido substituent at position 2. This compound is structurally related to antitubulin agents, antioxidant ligands, and enzyme inhibitors reported in recent studies . Its synthesis typically involves condensation reactions and purification via flash chromatography using ethyl acetate/petroleum ether mixtures, a standard procedure for analogous compounds .
Properties
IUPAC Name |
diethyl 2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-4-27-20(25)17-15-10-11-23(21(26)28-5-2)12-16(15)29-19(17)22-18(24)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTANWNENPNZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a thieno[2,3-c]pyridine core with two carboxylate groups and a 4-methylbenzamido substituent. Its empirical formula is , and it has a molecular weight of approximately 342.39 g/mol.
Research indicates that compounds similar to diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibit various biological activities:
- Antioxidant Activity : Compounds in the thieno[2,3-c]pyridine family have shown potential as antioxidants, which may protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production and could be beneficial in treating hyperpigmentation disorders.
Case Studies and Research Findings
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Tyrosinase Inhibition :
- A study on similar thieno derivatives showed that certain compounds exhibited significant inhibition of mushroom tyrosinase activity. For instance, derivatives with specific hydroxyl substitutions demonstrated up to 96% inhibition compared to standard inhibitors like kojic acid. This suggests that structural modifications can enhance inhibitory potency against tyrosinase .
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Antimicrobial Activity :
- Research has indicated that thieno[2,3-c]pyridine derivatives possess antimicrobial properties against various bacterial strains. For example, compounds with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli .
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Cytotoxic Effects :
- In vitro studies have been conducted to assess the cytotoxic effects of these compounds on cancer cell lines. While some derivatives showed promising results in inhibiting cell proliferation in cancer models, further studies are required to evaluate their selectivity and safety profiles.
Comparative Biological Activities
| Compound | Tyrosinase Inhibition (%) | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | TBD | Moderate | TBD |
| Similar Thieno Derivative A | 96% | High against S. aureus | 15 µM |
| Similar Thieno Derivative B | 73% | Moderate against E. coli | 20 µM |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared to structurally related derivatives with modifications in ester groups, aromatic substituents, and functional moieties (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The 4-methylbenzamido group in the target compound differs from the 3,4,5-trimethoxyphenylamino group in 3c and 3g, which are critical for antitubulin activity . The absence of methoxy groups in the target compound suggests divergent biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
